molecular formula C18H22N2O5S2 B2711066 Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate CAS No. 923412-99-1

Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2711066
CAS No.: 923412-99-1
M. Wt: 410.5
InChI Key: CMMYSKWEENKTDD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a benzylsulfonyl group, and an ethyl ester

Scientific Research Applications

Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Future Directions

The future directions for this compound could involve further studies to determine its potential uses. For instance, if the compound shows biological activity, it could be studied as a potential pharmaceutical agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the thiazole ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The butanamido group is introduced through an amidation reaction, where butanoic acid or its derivatives react with the thiazole intermediate.

    Esterification: Finally, the ethyl ester is formed by reacting the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylsulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites.

    Pathways Involved: The compound can affect cellular pathways related to cell growth and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-(methylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate
  • Ethyl 2-(4-(phenylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate
  • Ethyl 2-(4-(benzylsulfonyl)pentanamido)-4-methylthiazole-5-carboxylate

Uniqueness

Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate is unique due to the presence of the benzylsulfonyl group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different substituents on the sulfonyl group or variations in the carbon chain length.

Properties

IUPAC Name

ethyl 2-(4-benzylsulfonylbutanoylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-3-25-17(22)16-13(2)19-18(26-16)20-15(21)10-7-11-27(23,24)12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMYSKWEENKTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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